[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE
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Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a phenylethyl group, a carbamoyl group, and a methylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate typically involves the reaction of 3-methylbenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate: Similar structure but with a different ester group.
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-6-5-9-16(12-14)18(21)22-13-17(20)19-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVDOURWHOFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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